![molecular formula C11H6ClN3OS3 B13001678 3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13001678.png)
3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one is a complex organic compound characterized by its unique thiazolopyrimidine structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate thioamide and chloroaniline derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl acetic acid
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one is unique due to its thiazolopyrimidine structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H6ClN3OS3 |
|---|---|
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-2,5-bis(sulfanylidene)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C11H6ClN3OS3/c12-5-1-3-6(4-2-5)15-8-7(19-11(15)18)9(16)14-10(17)13-8/h1-4H,(H2,13,14,16,17) |
Clave InChI |
CVPWMOMSDZIRIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C3=C(C(=O)NC(=S)N3)SC2=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


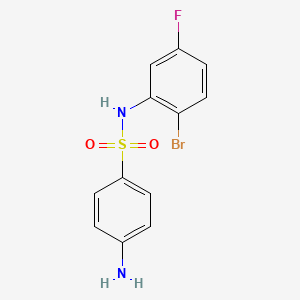
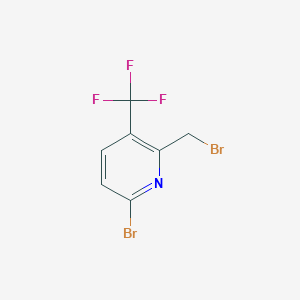
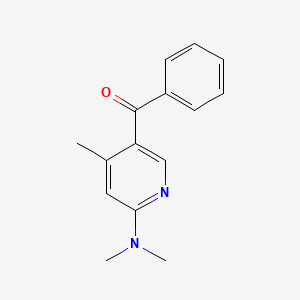

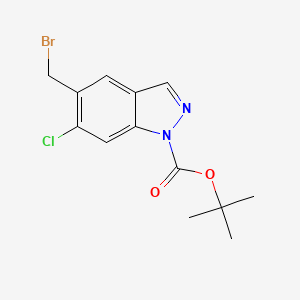
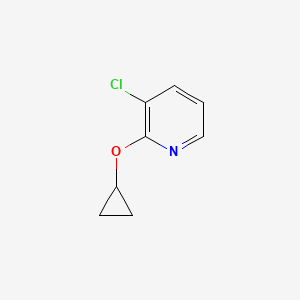
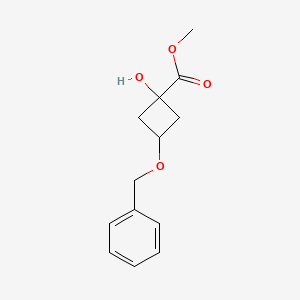
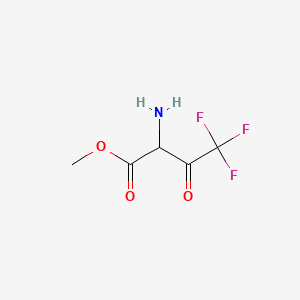

![5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13001658.png)
![Benzo[d]isothiazol-4-amine](/img/structure/B13001667.png)
![3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride](/img/structure/B13001673.png)
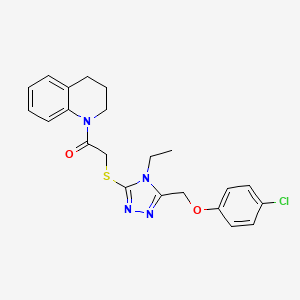
![Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B13001687.png)
